![molecular formula C10H13N3O2S2 B14892777 n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of 2-amino benzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Industry: It is used in the development of agrochemicals, particularly as a pesticidal agent.
Mechanism of Action
The mechanism of action of N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . As an anti-tubercular agent, it targets enzymes involved in the biosynthesis of the mycobacterial cell wall, disrupting the growth and replication of the bacteria .
Comparison with Similar Compounds
N-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown similar anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit anti-inflammatory activity and have been studied for their potential as COX-1 inhibitors.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H13N3O2S2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-17(14,15)12-7-6-11-10-13-8-4-2-3-5-9(8)16-10/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
SKLNFKDAILPBKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


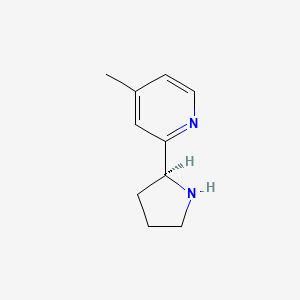
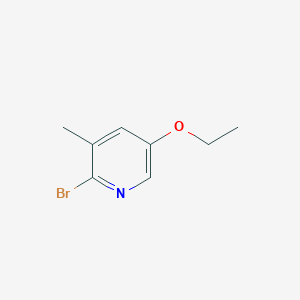
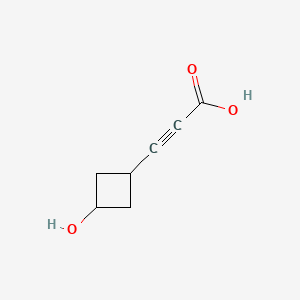
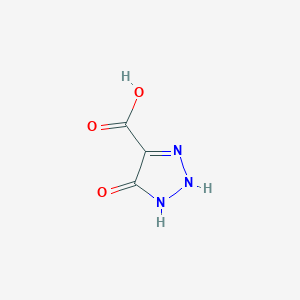
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)

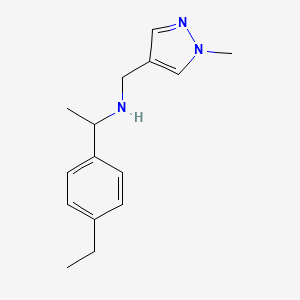

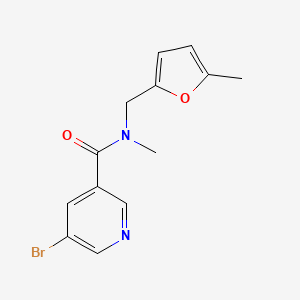
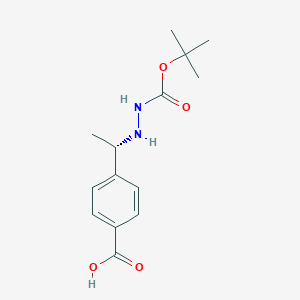

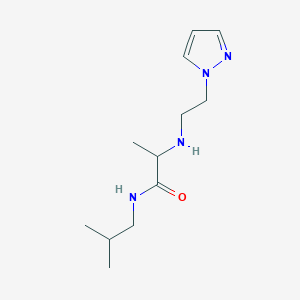
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)

